molecular formula C25H31N5O4 B11050631 Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No. B11050631
M. Wt: 465.5 g/mol
InChI Key: GYJHLKVILJJTJL-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

The synthetic route for this compound involves several steps. Here’s a summary:

Chemical Reactions Analysis

    Oxidation and Reduction: Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate may undergo oxidation or reduction reactions, depending on the conditions.

    Substitution Reactions: The piperazine group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (NaBH₄) or hydrogen peroxide (H₂O₂) may be involved.

    Major Products: The compound can form various derivatives based on the specific reaction conditions .

Scientific Research Applications

    Neuroprotection: Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate shows promise as a neuroprotective agent, potentially mitigating neuronal damage in neurodegenerative diseases.

    Anti-Neuroinflammatory Activity: It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.

    Molecular Docking: The compound interacts favorably with active residues of ATF4 and NF-kB proteins .

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone, BIP.

    Apoptosis Suppression: Reduced cleaved caspase-3 expression in human neuronal cells.

    NF-kB Pathway Modulation: Inhibition of the inflammatory pathway .

Comparison with Similar Compounds

While there are other neuroprotective agents, the unique structure of Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate sets it apart. Similar compounds include pyrimidine-based derivatives and piperazine-containing molecules .

properties

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C25H31N5O4/c1-4-6-19-15-22(27-17(3)26-19)29-13-11-28(12-14-29)21-16-23(31)30(24(21)32)20-9-7-18(8-10-20)25(33)34-5-2/h7-10,15,21H,4-6,11-14,16H2,1-3H3

InChI Key

GYJHLKVILJJTJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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